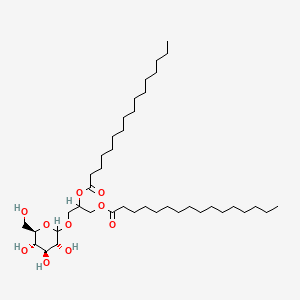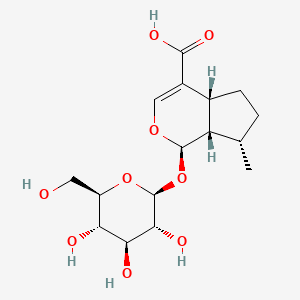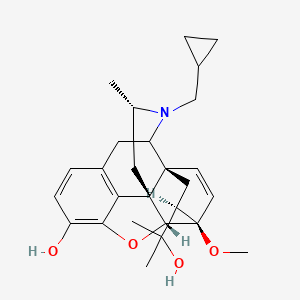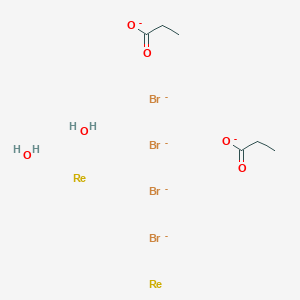
3',4'-Hexestrol quinone
Übersicht
Beschreibung
Molecular Structure Analysis
Quinones are cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and have sufficient conjugation to show color . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .Chemical Reactions Analysis
Quinones, including 3’,4’-Hexestrol quinone, can undergo reversible oxido-reduction reactions. They also have the potential to bind to thiol, amine, and hydroxyl groups . The reaction of quinones with DNA can lead to the formation of depurinating adducts, which can generate highly mutagenic apurinic sites .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Large-scale Synthesis : A synthetic route based on the McMurry coupling reaction was developed for synthesizing 3'-OH-DES, a major metabolite of hexestrol. This methodology utilizes commercially inexpensive materials, offering a practical approach for large-scale synthesis (Jan, Rogan & Cavalieri, 1998).
Metabolic Activation and DNA Adduct Formation : Hexestrol is metabolically converted to its electrophilic catechol quinone, which forms DNA adducts. These adducts are significant in understanding the tumor-initiating process of hexestrol (Jan et al., 1998).
Carcinogenicity Studies : The carcinogenic potential of hexestrol is attributed to its conversion to catechol estrogen, a necessary process for its carcinogenic action. This insight is crucial for understanding the mechanism behind hexestrol's carcinogenicity (Liehr, Ballatore, DaGue & Ulubelen, 1985).
Mechanisms of Tumor Initiation
Depurinating DNA Adducts : Studies show that hexestrol's catechol quinone metabolites form depurinating DNA adducts, suggesting a critical step in tumor initiation by these compounds. This finding is instrumental in understanding the molecular mechanism of cancer initiation by hexestrol (Saeed et al., 2004).
Initiation of Various Cancers : The conversion of hexestrol to catechol quinones is a risk factor for the initiation of breast and other human cancers. This conversion results in DNA adducts, forming the basis for a unifying mechanism in the initiation of various cancers (Cavalieri, Rogan & Chakravarti, 2002).
Comparative Metabolism Studies
Peroxidase-mediated Metabolism : Comparative studies on the peroxidative metabolism of hexestrol and related compounds help in understanding the metabolic pathways and the formation of potentially hazardous metabolites (Degen & McLachlan, 1985).
Estrogenic Activity of Iodohexestrols : Research on iodinated hexestrol derivatives provides insights into their binding affinities and estrogenic activities, crucial for understanding their biological impact (Katzenellenbogen et al., 1975).
Binding to Tubulin Post Metabolic Activation : Studies indicate that hexestrol binds selectively to beta-tubulin after peroxidative activation, highlighting its potential role in aneuploidy and cell transformation (Epe, Hegler & Metzler, 1987).
Eigenschaften
IUPAC Name |
4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZTZNMIAVTOD-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143382 | |
| Record name | 3',4'-Hexestrol quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Hexestrol quinone | |
CAS RN |
100551-58-4 | |
| Record name | 3',4'-Hexestrol quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Hexestrol quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)



![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
